Cas no 5013-10-5 (METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-)

METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)- structure
5013-10-5 structure
Product name:METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-
CAS No:5013-10-5
MF:C13H11N2OCl
MW:246.692
CID:3469126
PubChem ID:5357739

METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)- Chemical and Physical Properties

Names and Identifiers

    • METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-
    • (Z)-2-Amino-5-chlorobenzophenone oxime
    • (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
    • (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone Oxime
    • (2-Amino-5-chlorophenyl)-phenylmethanona E-oxium
    • NSC86144
    • 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture)
    • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (1Z)-
    • BA300030
    • 2-Amino-5-chlorobenzophenone oxime, (Z)-
    • (2-Amino-5-chlorophenyl)phenyl-methanone Oxime; 5-Chloro-2-aminobenzophenone Oxime; NSC 86144
    • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
    • DTXSID901230398
    • 2-Amino-5-chlorobenzophenone oxime
    • Mixture of alpha/beta isomeric forms
    • NCGC00020534-01
    • 2-Amino-5-chlorobenzophenone oxime - Bio-X trade mark
    • (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
    • Benzophenone, 2-amino-5-chloro-, oxime, (Z)-
    • 15185-66-7
    • syn-2-Amino-5-chlorobenzophenone oxime
    • (1Z)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
    • (E)-(2-Amino-5-chlorophenyl)(phenyl)methanone oxime
    • NCGC00020534-02
    • (2-Amino-5-chlorophenyl)phenylmethanone oxime
    • NSC-86144
    • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (Z)-
    • 18097-52-4
    • RF2RME3LWJ
    • 5013-10-5
    • FA67520
    • MDL: MFCD26940231
    • Inchi: InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13-
    • InChI Key: GCAVNCINXJNLED-SSZFMOIBSA-N
    • SMILES: C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N

Computed Properties

  • Exact Mass: 246.0559907Da
  • Monoisotopic Mass: 246.0559907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58.6Ų

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.